Product packaging for antithrombin Pescara(Cat. No.:CAS No. 122007-63-0)

antithrombin Pescara

Cat. No.: B1166421
CAS No.: 122007-63-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antithrombin Pescara is a naturally occurring, functionally abnormal variant of human antithrombin (SERPINC1) that provides a critical model for studying the molecular mechanisms of hereditary thrombophilia . This variant is characterized by a single point mutation in the serpin reactive site, where arginine at position 393 is replaced by proline (Arg393Pro) . This mutation at the P1 position, a highly conserved residue critical for protease inhibition, renders the molecule resistant to cleavage by its target serine proteases, most notably thrombin . Consequently, this compound exhibits significantly reduced progressive antithrombin and anti-factor Xa activity, as well as low heparin cofactor activity, despite having a normal antigen level and a normal affinity for heparin . This specific defect makes it an invaluable research tool for investigating the structure-function relationship within the serpin reactive loop, the kinetics of protease inhibition independent of heparin binding, and the pathophysiology of blood coagulation. It is isolated for research applications and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

122007-63-0

Molecular Formula

C4H11ClN2

Synonyms

antithrombin Pescara

Origin of Product

United States

Discovery and Initial Characterization of Antithrombin Pescara

Identification of the Antithrombin Pescara Variant in Thrombotic Families

The abnormal Antithrombin III variant, later named 'Antithrombin III Pescara', was first identified in five members of a single family with a notable history of recurrent thromboembolism. nih.gov This discovery highlighted a hereditary link to a dysfunctional protein, rather than a deficiency in the quantity of the protein, as a cause for the thrombotic tendency observed in the family. nih.gov

Early Functional and Immunological Delineation of this compound

Initial laboratory studies focused on differentiating the Pescara variant from other known antithrombin defects. This involved a series of functional and immunological assays to pinpoint the nature of the molecular defect.

Initial Assessment of Antithrombin Antigen Levels

In all affected individuals, the concentration of the antithrombin antigen was found to be within the normal range. nih.gov This indicated that the genetic mutation did not impair the synthesis or secretion of the antithrombin protein but rather affected its functional capabilities. This finding is characteristic of a Type II (qualitative) antithrombin deficiency. wikipedia.orgstoptheclot.org

Measurement of Antithrombin and Antifactor Xa Progressive Activities

Progressive antithrombin and anti-factor Xa activities, which measure the ability of antithrombin to inhibit thrombin and Factor Xa, respectively, without the presence of heparin, were found to be low in the affected family members. nih.gov This demonstrated a defect in the protein's intrinsic ability to bind to and inactivate its target serine proteases. nih.gov

Table 1: Progressive Activity of this compound

Functional AssayResult in Affected IndividualsImplication
Antithrombin Progressive ActivityLowImpaired ability to inhibit thrombin. nih.gov
Antifactor Xa Progressive ActivityLowImpaired ability to inhibit Factor Xa. nih.gov

Heparin Cofactor Activity Determinations

The anticoagulant activity of antithrombin is dramatically enhanced in the presence of heparin. wikipedia.org Assays to determine the heparin cofactor activity of the this compound variant also revealed low levels of activity. nih.gov This finding suggested that the defect in the variant might interfere with the conformational change induced by heparin that is necessary for rapid inactivation of coagulation enzymes, or with the enzyme binding site itself. nih.gov

Table 2: Heparin Cofactor Activity of this compound

Functional AssayResult in Affected IndividualsImplication
Heparin Cofactor ActivityLowReduced potentiation of anticoagulant function by heparin. nih.gov

Immunoelectrophoretic and Immunoelectrofocusing Analyses in Characterizing this compound

To further characterize the structural abnormality, researchers employed advanced immunological techniques. Crossed immunoelectrophoresis, performed both in the presence and absence of heparin, showed a normal plasma pattern for the Pescara variant. nih.gov This result was significant because it differentiated this compound from other variants that show altered mobility in the presence of heparin. nih.gov

However, an abnormal plasma pattern was clearly identified through crossed immunoelectrofocusing across the entire pH range of Antithrombin III. nih.gov This technique separates proteins based on their isoelectric point and revealed a structural difference in the this compound variant. The data from these analyses were consistent with the presence of an abnormal variant with a defective binding site for serine proteases, which could be clearly distinguished from other qualitative antithrombin defects only by the use of crossed immunoelectrofocusing. nih.gov

Molecular Genetic Basis of Antithrombin Pescara

Localization of the SERPINC1 Gene Mutation in Antithrombin Pescara

The mutation responsible for the this compound variant is located within the SERPINC1 gene. nih.govimperial.ac.ukresearchgate.netnih.govimperial.ac.ukresearchgate.netscispace.comuniprot.orgthieme-connect.comchula.ac.thdntb.gov.uadovepress.compreventiongenetics.comsynnovis.co.uknih.govnih.gov The SERPINC1 gene is situated on chromosome 1. dntb.gov.ua Hereditary antithrombin deficiency, including variants like Pescara, is typically inherited in an autosomal dominant manner. dntb.gov.uapreventiongenetics.comsynnovis.co.ukstoptheclot.org

Identification of the Specific Nucleotide Substitution: CGT to CCT at Codon 393

Detailed molecular analysis of the SERPINC1 gene in individuals with this compound has pinpointed the exact genetic alteration. The mutation involves a substitution of a single nucleotide base pair at codon 393. Specifically, the normal codon sequence CGT is replaced by CCT. nih.govimperial.ac.ukresearchgate.netresearchgate.netscispace.comthieme-connect.com This specific nucleotide change is the molecular hallmark of the this compound variant.

Consequence of the Genetic Mutation: Arginine to Proline Substitution at Position 393 (Arg393Pro)

The nucleotide substitution from CGT to CCT at codon 393 has a direct consequence on the amino acid sequence of the antithrombin protein. The standard genetic code dictates that the codon CGT codes for the amino acid Arginine (Arg). However, the altered codon CCT codes for the amino acid Proline (Pro). nih.govimperial.ac.ukimperial.ac.ukthieme-connect.comcam.ac.uk Therefore, the CGT to CCT mutation at codon 393 results in the substitution of Arginine with Proline at position 393 within the antithrombin protein sequence. This specific amino acid change is denoted as Arg393Pro. nih.govimperial.ac.ukimperial.ac.ukthieme-connect.comcam.ac.uk

Implications of the Arg393Pro Mutation for the Reactive Site P1 Residue

The Arg393 residue in the normal antithrombin protein is critically located at the P1 position within the reactive site loop (RCL). imperial.ac.ukchula.ac.thoncohemakey.comcloudfront.net The reactive site loop is a mobile structure within serpins, including antithrombin, that acts as a bait for target proteases. chula.ac.thoncohemakey.com The P1 residue is the primary determinant of the serpin's target protease specificity and forms a key interaction with the enzyme's active site during the inhibition process. oncohemakey.comcloudfront.net

The substitution of the positively charged Arginine at P1 with the conformationally rigid Proline in this compound (Arg393Pro) significantly impacts the reactive site. nih.govimperial.ac.ukimperial.ac.ukthieme-connect.comcam.ac.uk This alteration leads to a loss of inhibitory activity against target proteases like thrombin. cam.ac.uk Research indicates that P1 variants like this compound (393 Arg to Pro) exhibit altered properties, including increased heparin affinity and resistance to catalytic cleavage by enzymes such as elastase, suggesting a disruption in the normal reactive site mechanism. imperial.ac.ukimperial.ac.ukdntb.gov.ua The inability of this compound to effectively inhibit coagulation factors contributes to the increased thrombotic risk observed in affected individuals. cam.ac.uk

Biochemical and Functional Characterization of Antithrombin Pescara

Detailed Analysis of Serine Protease Inhibition Profile

Antithrombin exerts its anticoagulant effect primarily by inhibiting key serine proteases involved in blood clotting, most notably thrombin and Factor Xa. The inhibition mechanism involves the formation of a stable 1:1 stoichiometric complex between antithrombin and the protease, mediated by the reactive site loop of antithrombin [cite from previous search, 7].

Thrombin Inhibition Kinetics and Efficiency

Factor Xa Inhibition Kinetics and Efficiency

Antithrombin also inhibits Factor Xa, and this inhibition is significantly accelerated by the presence of heparin [cite from previous search, 3, 7, 10, 13, 21]. The reactive site mutation in Antithrombin Pescara, particularly at the P1 position, is expected to influence its interaction with Factor Xa as well, given that Factor Xa is a target serine protease for antithrombin. Although the provided information confirms that antithrombin in general inhibits Factor Xa [cite from previous search, 3, 7, 10, 13, 21], specific kinetic data detailing the efficiency of this compound in inhibiting Factor Xa is not explicitly provided in the search results.

Heparin-Binding Characteristics of this compound

Heparin is a crucial cofactor that dramatically enhances the rate of antithrombin's inhibition of serine proteases by inducing a conformational change in the inhibitor [cite from previous search, 2, 3, 7, 10, 12, 14, 30, 40]. The interaction between antithrombin and heparin is therefore a critical aspect of its anticoagulant function.

Assessment of Heparin Affinity

A notable characteristic of this compound is its increased affinity for heparin compared to normal antithrombin [cite from previous search, 4, 14, 19, 27, 30, 32]. This increased affinity has been demonstrated through various methods, including affinity chromatography. In studies using gradient elution with NaCl on heparin-Sepharose, normal antithrombin eluted at a sodium chloride concentration of 0.78 mol/l at pH 7.4. In contrast, this compound exhibited increased affinity, eluting at a higher sodium chloride concentration of 0.86 mol/l [cite from previous search, 4].

The elution profile data can be summarized as follows:

Antithrombin VariantElution Concentration of NaCl (mol/l) at pH 7.4
Normal Antithrombin0.78
This compound0.86

This data clearly indicates that a higher ionic strength is required to elute this compound from the heparin-Sepharose column, confirming its stronger binding to heparin compared to the normal variant [cite from previous search, 4]. Further research suggests that this compound binds heparin with a lower dissociation rate constant than normal antithrombin [cite from previous search, 27].

Analysis of Heparin-Mediated Conformational Changes

Heparin binding to antithrombin induces a conformational change that is essential for its full inhibitory activity [cite from previous search, 2, 12, 14, 30, 40]. This conformational change is thought to involve the disruption of a salt bridge involving the P1 Arg-393 residue in the native state, leading to a high-affinity conformation where the reactive center is more accessible for protease interaction [cite from previous search, 4].

In this compound, the Arg393 to Pro mutation means that the native salt bridge involving the P1 residue cannot form [cite from previous search, 4]. It was initially hypothesized that this variant might constitutively adopt a high-affinity conformation resembling the heparin-induced state of normal antithrombin [cite from previous search, 4]. However, fluorescence studies comparing this compound and Antithrombin Glasgow (another P1 variant, Arg393 to His) with normal antithrombin indicated that the conformation of these P1 variants is different from that of fully heparinized normal antithrombin [cite from previous search, 4]. This suggests that while the P1 mutation leads to increased heparin affinity, the resulting conformational state is not identical to the heparin-activated state of the normal protein [cite from previous search, 4]. The location of the mutation in the reactive site loop and its influence on heparin binding highlight a likely conformational linkage between these two functional regions of the antithrombin molecule [cite from previous search, 23].

Reactivity with Elastase and Other Proteases

This compound is a naturally occurring variant of human antithrombin, a crucial serine protease inhibitor (serpin) involved in regulating blood coagulation. This variant is characterized by a specific amino acid substitution at position 393, where Arginine (Arg) is replaced by Proline (Pro). imperial.ac.uknih.gov This mutation, resulting from a CGT to CCT change at codon 393, is located within the reactive site loop (RSL) of the antithrombin molecule, specifically at the P1 position, which is critical for the interaction with target proteases. imperial.ac.uknih.gov

Mutation and Basic Characterization

Normal antithrombin functions by inhibiting key proteases in the coagulation cascade, primarily thrombin and Factor Xa, and to a lesser extent Factors IXa, XIa, and XIIa. practical-haemostasis.com The inhibitory mechanism involves the antithrombin RSL acting as a pseudosubstrate for the protease. The protease cleaves the RSL, leading to a conformational change in antithrombin that traps the protease in a stable, inactive complex. practical-haemostasis.com The Arg at the P1 position (393) in normal antithrombin is essential for recognition and cleavage by these coagulation proteases, which typically cleave after basic residues.

Reactivity with Human Neutrophil Elastase

Human neutrophil elastase (HNE) is a serine protease released by activated neutrophils during inflammatory responses. researchgate.netjocpr.com While its primary roles are in host defense and tissue remodeling, HNE can also interact with components of the coagulation system. nih.gov Studies have investigated the reactivity of this compound with HNE, particularly in comparison to normal antithrombin.

Research indicates that this compound exhibits resistance to catalytic cleavage by human neutrophil elastase in the absence of heparin. nih.gov This is in contrast to normal antithrombin, which can be cleaved by elastase, potentially affecting its anticoagulant function. The resistance observed in this compound is attributed to the Arg393 to Pro mutation. nih.gov The absence of a basic residue at the P1 position disrupts the typical interaction required for efficient cleavage by elastase. nih.gov

Antithrombin Variant Reactive Site P1 Residue Catalytic Cleavage by Human Neutrophil Elastase (without heparin)
Normal Antithrombin Arginine (Arg) Susceptible to cleavage
This compound Proline (Pro) Resistant to cleavage

The conformational implications of the Arg393 to Pro substitution in this compound are significant. While this variant shows increased affinity for heparin compared to normal antithrombin, its conformation is suggested to be different from that of fully heparinized normal antithrombin. nih.gov This altered conformation, particularly around the reactive site, likely contributes to its resistance to elastase.

Reactivity with Other Proteases

Given the location of the Arg393 to Pro mutation in the reactive site (P1 position), it is expected that the reactivity of this compound with other serine proteases, particularly those of the coagulation cascade that are primary targets of antithrombin, would be affected. Normal antithrombin effectively inhibits thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa. practical-haemostasis.com The P1 arginine is crucial for the recognition and initial interaction with these enzymes. A substitution at this position, especially to a non-basic residue like proline, would likely impair the inhibitory activity against these proteases. While specific detailed kinetic data for this compound's interaction with all these proteases were not extensively detailed in the search results, its classification as a reactive site variant with functional abnormalities implies reduced inhibitory capacity towards its canonical targets compared to normal antithrombin.

Heparin Influence on Reactivity

Heparin is known to significantly accelerate the rate of inhibition of coagulation proteases by normal antithrombin by inducing a conformational change in antithrombin and facilitating the formation of a ternary complex with the protease. imperial.ac.ukpractical-haemostasis.com this compound has been found to exhibit increased heparin affinity compared to normal antithrombin. nih.gov

Antithrombin Variant Heparin Affinity (Elution [Na+] on Heparin-Sepharose)
Normal Antithrombin 0.78 mol/l
This compound 0.86 mol/l

Despite the increased heparin affinity, this compound's resistance to elastase cleavage persists even in the presence of heparin, suggesting that the conformational state induced by the Pescara mutation is distinct from the fully heparin-activated state of normal antithrombin. nih.gov This highlights the complex interplay between the reactive site mutation, heparin binding, and the resulting conformation that dictates the variant's interaction profile with different proteases.

Structural and Conformational Studies of Antithrombin Pescara

Impact of Arg393Pro Mutation on Overall Antithrombin Structure

Antithrombin Pescara is defined by a substitution of Arginine at position 393 to Proline (Arg393Pro). scielo.org.mxcuhk.edu.cn This mutation is located within the reactive site region of the antithrombin molecule. scielo.org.mx The Arg393 residue is the P1 residue in the reactive site and is crucial for the formation of a stable bond with the catalytic serine residue of target proteases like thrombin. hu.edu.jo The replacement of a positively charged, flexible arginine with a rigid proline residue at this critical position is expected to significantly alter the local structure and dynamics of the reactive site. scielo.org.mxebi.ac.uk Studies have suggested that this P1 variant, lacking a basic residue at this position, may be unable to form a salt bridge that is present in the native state of antithrombin and is thought to be disrupted upon heparin binding to induce a high-affinity conformation. ebi.ac.uk

Modeling of the Reactive Site Loop (RCL) Conformation in this compound

The Reactive Site Loop (RCL) of antithrombin is a mobile and exposed region that acts as a bait for target proteases. citeab.comnih.gov In human antithrombin, the RCL comprises amino acid residues approximately from 377 to 400. idrblab.net The Arg393Pro mutation in this compound is situated within this critical loop. scielo.org.mx The inherent flexibility of the RCL is vital for the inhibitory mechanism, allowing it to insert into the central β-sheet A upon cleavage by a protease, thereby trapping the enzyme in a stable complex. lgmpharma.comnih.gov Mutations within the RCL region, such as those affecting residues around the hinge region (P14 and P15), can significantly impact its conformation and insertion into the β-sheet A. idrblab.netwikipedia.org While specific detailed modeling of the RCL conformation solely for this compound is not extensively detailed in the provided snippets, the location of the Arg393Pro mutation within this loop strongly implies that the mutation would perturb the normal dynamics and conformational states of the RCL, potentially affecting its interaction with proteases and its ability to undergo the conformational changes required for inhibition. scielo.org.mx

Allosteric Effects of the Mutation on Heparin Binding Domain and Exosite Interactions

Despite the Arg393Pro mutation being located in the reactive site, studies on this compound have revealed allosteric effects, particularly on its interaction with heparin. This compound has been shown to exhibit increased heparin affinity compared to normal antithrombin. cuhk.edu.cnebi.ac.uk This was demonstrated through techniques like gradient elution on heparin-Sepharose chromatography, where this compound eluted at a higher NaCl concentration than normal antithrombin, indicating stronger binding. ebi.ac.uk

Antithrombin VariantElution NaCl Concentration (mol/l) on Heparin-Sepharose (pH 7.4)
Normal AT0.78 ebi.ac.uk
This compound0.86 ebi.ac.uk
Antithrombin Glasgow (Arg393His)0.92 ebi.ac.uk

Computational and Molecular Dynamics Simulations in this compound Research

Computational methods, particularly molecular dynamics (MD) simulations, have been valuable tools in studying the structural dynamics and conformational landscape of antithrombin and its variants. While specific extensive MD simulations focused solely on this compound are not prominently detailed in the provided information, the application of these techniques to study related antithrombin mutations and the dynamics of the Arg393 residue provides insight into their potential use for understanding this compound.

Pathophysiological Mechanisms of Antithrombin Pescara Deficiency

Molecular Basis for Impaired Anticoagulant Activity

The molecular defect in Antithrombin Pescara is characterized by a single amino acid substitution in the protein's reactive site. wikipedia.orghu.edu.jo This variant results from a CGT to CCT point mutation in codon 393 of the SERPINC1 gene, leading to the substitution of Arginine (Arg) with Proline (Pro) at position 393 (Arg393Pro). rsc.orgwikipedia.orghu.edu.jonih.govwikipedia.orgnih.gov This specific mutation is located within the reactive site loop (RSL) of the antithrombin molecule. wikipedia.orgebi.ac.uk The RSL is a critical functional domain that interacts with target serine proteases to inhibit their activity.

Despite having normal antigenic levels in plasma, individuals with this compound exhibit low antithrombin and antifactor Xa progressive activities, as well as reduced heparin cofactor activities. ebi.ac.uknih.gov This discrepancy between normal antigen concentration and reduced functional activity is characteristic of a qualitative antithrombin deficiency. ebi.ac.uknih.gov

Contribution of Defective Serine Protease Interaction to Thrombogenic State

The Arg393Pro substitution directly impacts the interaction between this compound and its primary target serine proteases, such as thrombin (Factor IIa) and Factor Xa. nih.govebi.ac.uknih.gov Arginine at position 393 (P1 residue) is a key component of the reactive site and is essential for the formation of a stable inhibitory complex with these proteases. ebi.ac.uk The replacement of Arginine with Proline, a rigid amino acid, disrupts the normal conformation and flexibility of the RSL. This structural alteration leads to defective binding and impaired inhibition of serine proteases. wikipedia.orgnih.gov

Studies have suggested that this type of P1 variant may also exhibit resistance to catalytic cleavage by enzymes like elastase, which could further contribute to altered function or turnover. rsc.orgnih.gov The compromised ability of this compound to effectively neutralize key coagulation factors like thrombin and Factor Xa shifts the hemostatic balance towards a prothrombotic state, increasing the likelihood of clot formation. nih.govnih.govscielo.org.mx

Role of Altered Heparin Affinity in Functional Impairment of this compound

Antithrombin's anticoagulant activity is significantly enhanced by binding to heparin and other glycosaminoglycans. ebi.ac.ukebi.ac.uknewdrugapprovals.org This binding induces a conformational change in antithrombin, accelerating its rate of inhibition of serine proteases by several thousand-fold. ebi.ac.ukebi.ac.uknewdrugapprovals.org

Genetic Predisposition to Venous Thromboembolism in this compound Carriers

This compound was initially identified in a family with a high incidence of thromboembolic events, highlighting its association with thrombophilia. nih.gov Inherited antithrombin deficiency, including qualitative variants like this compound, is a well-established genetic risk factor for VTE. ebi.ac.ukscielo.org.mxnewdrugapprovals.org

Antithrombin deficiency is inherited in an autosomal dominant manner, meaning that inheriting a single copy of the mutated SERPINC1 gene is sufficient to increase the risk of thrombosis. ebi.ac.uknewdrugapprovals.org The risk of VTE in carriers of antithrombin deficiency is significantly elevated, estimated to be between 5- to 50-fold higher than in non-deficient individuals. ebi.ac.uk this compound, as a type IIa deficiency primarily affecting the reactive site, contributes to this increased thrombotic risk due to the impaired ability of the variant protein to inhibit coagulation proteases effectively. ebi.ac.uknewdrugapprovals.org

The clinical manifestation of antithrombin deficiency, including the Pescara variant, can vary, but it is strongly associated with an increased predisposition to recurrent venous thrombotic events. ebi.ac.uknewdrugapprovals.org

Advanced Research Methodologies Applied to Antithrombin Pescara Studies

Protein Purification and Characterization Techniques

Heparin-Sepharose Chromatography

Heparin-Sepharose chromatography is a widely used affinity chromatography technique for purifying proteins that bind to heparin, including antithrombin III. cytivalifesciences.comcytivalifesciences.comcytivalifesciences.comquadratech.co.uk Antithrombin binds to immobilized heparin, and elution is typically achieved by increasing the ionic strength of the mobile phase, often using a salt gradient. cytivalifesciences.comcytivalifesciences.com This technique was employed in the isolation of Antithrombin Pescara from plasma. nih.gov Studies comparing the heparin affinity of normal antithrombin and this compound using gradient elution with NaCl on heparin-Sepharose showed that this compound exhibited increased heparin affinity compared to normal antithrombin. nih.gov At pH 7.4, normal antithrombin eluted at a NaCl concentration of 0.78 mol/l, while this compound eluted at a higher concentration of 0.86 mol/l. nih.gov

Table 1: Heparin Affinity Chromatography Elution Data

Antithrombin VariantElution [NaCl] at pH 7.4 (mol/l)
Normal Antithrombin0.78
This compound0.86

Thrombin-Sepharose Chromatography

Thrombin-Sepharose chromatography involves the use of thrombin immobilized onto a solid support, such as Sepharose. This technique can be used to isolate proteins that interact with thrombin. In the case of this compound, chromatography upon thrombin-Sepharose was used subsequent to heparin-Sepharose chromatography. nih.gov This step was implemented to remove the normal antithrombin component present in the plasma sample, leveraging potential differences in the interaction with thrombin between the normal and variant forms. nih.gov

Cyanogen Bromide (CNBr) Fragmentation and Peptide Mapping

Cyanogen bromide (CNBr) is a chemical reagent commonly used to cleave proteins specifically at the carboxyl side of methionine residues. wikipedia.orgcmu.edu This fragmentation generates a set of peptides whose sizes and sequences can be analyzed to characterize the protein structure and identify modifications or mutations. cmu.edupsu.eduresearchgate.netnih.gov In the study of this compound, the purified variant protein was subjected to fragmentation with CNBr after being reduced and S-carboxy-methylated. nih.gov This process was essential for generating smaller peptides amenable to detailed analysis, particularly in the region suspected to contain the abnormality. nih.gov A specific pool of peptides, designated "CNBr pool 4," which was known to contain the reactive site region of antithrombin, was isolated for further investigation. nih.gov Peptide mapping techniques, often involving chromatographic separation of the resulting fragments, are used in conjunction with CNBr fragmentation to compare the peptide profiles of variant proteins to their normal counterparts. psu.edunih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful chromatographic technique used for the separation of peptides and proteins based on their hydrophobicity. nih.gov This method involves a stationary phase that is non-polar and a mobile phase that is typically a gradient of increasing organic solvent concentration. Following CNBr fragmentation of this compound, RP-HPLC was utilized to isolate the peptide pool ("CNBr pool 4") containing the reactive site region. nih.gov This separation step was critical for obtaining purified peptides for subsequent analysis, such as mass spectrometry and sequencing. The distinct hydrophobic properties of different peptides allow for their resolution and collection as discrete fractions using RP-HPLC.

Mass Spectrometric Approaches for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool in protein characterization, providing information about the mass-to-charge ratio of molecules and their fragments. This information can be used to determine peptide sequences, identify post-translational modifications, and confirm amino acid substitutions.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) for Peptide Sequencing

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is an ionization technique used in mass spectrometry that is particularly suitable for the analysis of peptides and other relatively non-volatile and fragile biomolecules. nih.govnih.gov In FAB-MS, a beam of high-energy atoms (e.g., xenon or argon) is directed at a sample dissolved in a liquid matrix, causing ionization and desorption of the analyte molecules. nih.gov The resulting ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratios.

FAB-MS was applied to the analysis of peptides derived from this compound, specifically focusing on the subdigest of "CNBr pool 4" which was sequentially treated with trypsin and V8 protease. nih.gov This mass spectrometric analysis was instrumental in identifying a novel peptide with a mass of 1708. nih.gov Further analysis by FAB-MS, in conjunction with Edman degradation, was performed to sequence this novel peptide. nih.gov Edman degradation sequentially removes N-terminal amino acid residues, and by analyzing the mass changes after each degradation step using FAB-MS, the amino acid sequence can be determined. nih.govnih.gov This approach identified the NH2-terminal sequence of the novel peptide as Ala-Ala-Ala-Ser. nih.gov The mass of the novel peptide and the observed mass changes during Edman degradation were consistent with its identification as the peptide spanning residues Ala382 to Arg399, with a substitution of Arginine at position 393 by Proline. nih.gov

Table 2: FAB-MS and Edman Degradation Findings

Peptide SourceDigestion MethodObserved MassNH2-terminal Sequence (from Edman Degradation)Interpretation
This compound (CNBr pool 4)Trypsin and V8 protease1708Ala-Ala-Ala-SerCorresponds to Ala382-Arg399 with Arg393 to Pro substitution nih.gov

These advanced research methodologies, particularly the combination of targeted protein purification, specific chemical fragmentation, chromatographic separation, and mass spectrometry-based sequencing, were pivotal in identifying the molecular defect in this compound as an Arg393 to Pro substitution caused by a CGT to CCT mutation in codon 393. nih.gov

Advanced Mass Spectrometry (e.g., LC-MRM) for Proteoform Analysis

While advanced mass spectrometry techniques such as Liquid Chromatography-Multiple Reaction Monitoring (LC-MRM) are powerful tools for the detailed analysis of protein forms (proteoforms), specific published studies detailing the application of LC-MRM specifically for the proteoform analysis of this compound were not prominently found in the search results. Proteoform analysis by mass spectrometry can provide insights into post-translational modifications, truncations, and sequence variations, which are critical for understanding the behavior of protein variants like this compound. However, the available information focuses more on genetic and functional characterization.

Molecular Biology Techniques for Genetic Analysis

Molecular biology techniques have been fundamental in identifying and characterizing the genetic defect underlying this compound.

Oligonucleotide Hybridization for Mutation Detection

Oligonucleotide hybridization was one of the techniques utilized in the initial identification of the mutation responsible for this compound. This method involves using short, synthetic DNA probes (oligonucleotides) that are complementary to specific DNA sequences. By designing probes that can differentiate between the normal and mutated gene sequences, researchers were able to detect the presence of the specific genetic alteration in affected individuals. researchgate.net

Polymerase Chain Reaction (PCR) and Direct Genomic Sequencing

Polymerase Chain Reaction (PCR) followed by direct genomic sequencing has been extensively applied in the study of this compound and other antithrombin deficiencies. PCR allows for the amplification of specific regions of the SERPINC1 gene, which encodes antithrombin. nih.govthieme-connect.comresearchgate.netimperial.ac.uk Direct sequencing of the amplified DNA then enables precise identification of nucleotide changes. This approach confirmed that this compound is caused by a specific point mutation: a CGT to CCT transversion in the gene. researchgate.netnih.govthieme-connect.comresearchgate.netimperial.ac.ukimperial.ac.ukdntb.gov.uaulaval.caresearchgate.netulaval.caresearchgate.netcore.ac.uk This nucleotide change results in the substitution of Arginine (Arg) with Proline (Pro) at position 393 in the mature protein (Arg393Pro). researchgate.netnih.govthieme-connect.comresearchgate.netimperial.ac.ukimperial.ac.ukdntb.gov.uaulaval.caresearchgate.netulaval.caresearchgate.netcore.ac.uk

The genetic analysis revealed the precise nature of the mutation:

Nucleotide ChangeAmino Acid ChangePosition
CGT to CCTArginine to Proline393

This mutation is located within the reactive site of the antithrombin protein, which is critical for its inhibitory function. thieme-connect.comimperial.ac.ukdntb.gov.uaresearchgate.net

In Vitro Expression Systems and Functional Assays

In vitro studies using expression systems and functional assays have been crucial for understanding the biochemical properties and functional consequences of the this compound mutation.

Recombinant Protein Expression (e.g., in HEK293 cells)

While the search results mention recombinant human antithrombin expression in systems like baculovirus-infected insect cells dntb.gov.ua, specific studies detailing the recombinant expression of the this compound variant specifically in HEK293 cells were not explicitly found. However, expression systems like HEK293 cells are commonly used for producing recombinant human proteins, including serpin variants, to facilitate detailed functional and structural studies that may be difficult with limited amounts of protein purified from plasma.

Functional Chromogenic Assays for Antithrombin and Anti-Xa Activities

Functional chromogenic assays are widely used to measure the inhibitory activity of antithrombin against target proteases, particularly thrombin (Factor IIa) and Factor Xa. researchgate.netimperial.ac.uknih.govresearchgate.net These assays typically involve the use of a synthetic chromogenic substrate that is cleaved by the protease, releasing a colored product that can be measured spectrophotometrically. The presence and activity of antithrombin inhibit the protease, leading to a reduced rate of substrate cleavage and thus less color development.

Studies utilizing these assays have characterized the functional impact of the Arg393Pro mutation in this compound. This compound has been shown to have altered functional properties compared to wild-type antithrombin. Notably, studies indicate that this variant exhibits increased heparin affinity. imperial.ac.ukimperial.ac.uk Despite the increased heparin affinity, the variant can show impaired inhibitory activity against coagulation proteases. Some research suggests that P1 variant antithrombins like Pescara (393 Arg to Pro) have increased heparin affinity but are resistant to catalytic cleavage by elastase. imperial.ac.ukimperial.ac.uk Reduced antithrombin activity, as can be the case with variants like Pescara, leads to significantly reduced anti-Xa levels. researchgate.net

Functional characteristics observed for this compound include:

CharacteristicObservationReference
Heparin AffinityIncreased imperial.ac.ukimperial.ac.uk
Resistance to Elastase CleavageYes imperial.ac.ukimperial.ac.uk
Inhibitory Activity (Anti-Xa)Can be reduced researchgate.net
Inhibitory Activity (Thrombin)Can be impaired/none imperial.ac.ukdntb.gov.ua

These functional studies using chromogenic assays provide critical data on how the single amino acid substitution in this compound affects its interaction with heparin and its ability to inhibit key enzymes in the coagulation cascade, contributing to the understanding of the thrombotic risk associated with this variant.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR has been used to study the binding of various antithrombin variants to heparin, revealing differences in affinity and kinetic rates compared to wild-type antithrombin. mdpi.comresearchgate.net For instance, studies on variants like Antithrombin Budapest 3, Basel, and Padua have shown altered heparin binding characteristics determined by SPR mdpi.comresearchgate.net.

Immunological and Electrophoretic Techniques

Immunological and electrophoretic techniques have been instrumental in the identification and characterization of antithrombin variants, including this compound. nih.govthieme-connect.comthieme-connect.comsci-hub.se These methods help to differentiate between quantitative deficiencies (reduced amount of normal protein) and qualitative defects (presence of a dysfunctional protein). stoptheclot.org

Crossed Immunoelectrophoresis (CIE)

Crossed Immunoelectrophoresis (CIE), also known as two-dimensional immunoelectrophoresis, is a technique that combines agarose (B213101) gel electrophoresis with immunodiffusion to analyze proteins in a mixture. In the first dimension, proteins are separated based on their electrophoretic mobility. In the second dimension, an electric field is applied perpendicular to the first, driving the separated proteins into an antibody-containing gel, where they form precipitin peaks. The position and shape of these peaks provide information about the protein's concentration and electrophoretic characteristics.

In the case of this compound, studies using CIE have shown a normal plasma pattern. nih.govthieme-connect.com This indicates that the variant protein is present in normal antigenic amounts and has normal electrophoretic mobility under the conditions of standard CIE, both in the absence and presence of heparin. nih.gov This finding was crucial in classifying this compound as a qualitative defect rather than a quantitative deficiency. nih.gov

Crossed Immunoelectrofocusing (CIEF)

Crossed Immunoelectrofocusing (CIEF) is another two-dimensional technique that provides higher resolution than CIE, particularly for separating proteins based on their isoelectric points (pI). The first dimension involves isoelectric focusing, where proteins migrate through a pH gradient until they reach their pI. The second dimension is typically immunoelectrophoresis into an antibody-containing gel.

Data Tables

Based on the available information, a conceptual data table summarizing the electrophoretic findings for this compound could be structured as follows:

Table 1: Electrophoretic Characterization of this compound

TechniquePresence of HeparinObserved PatternKey Finding
Crossed ImmunoelectrophoresisAbsentNormalNormal antigenic level and electrophoretic mobility. nih.gov
Crossed ImmunoelectrophoresisPresentNormalNormal heparin-binding affinity as assessed by CIE. nih.gov
Crossed ImmunoelectrofocusingNot specifiedAbnormalAbnormal distribution of isoantithrombins and presence of an additional peak. nih.govthieme-connect.com

Detailed Research Findings

Research findings on this compound highlight that despite normal antigen levels and normal plasma crossed immunoelectrophoresis patterns, the variant exhibits low antithrombin and antifactor Xa progressive activities, as well as low heparin cofactor activities. nih.gov This functional deficiency, coupled with the abnormal pattern observed in CIEF, points to a defect in the reactive site of the molecule, which impairs its ability to effectively inhibit serine proteases. nih.govnih.gov The identification of the Arg393 to Pro mutation confirmed that the abnormality lies within the reactive site. nih.gov Studies have also suggested that this compound, similar to other P1 variant antithrombins like Antithrombin Glasgow (Arg393 to His), may have increased heparin affinity despite the reactive site mutation. imperial.ac.uk

Comparative Analysis with Other Antithrombin Variants

Comparison of Arg393Pro (Pescara) with Other Reactive Site Variants (e.g., Glasgow)

Antithrombin Pescara (Arg393Pro) is a P1 reactive site variant, similar to Antithrombin Glasgow (Arg393His). Both variants involve a substitution at the highly conserved Arginine residue at position 393, which is the P1 residue in the reactive center loop and is crucial for the interaction with the active site of target proteases.

Studies comparing the heparin affinity of normal antithrombin and these P1 variants have shown interesting differences. Using heparin-Sepharose chromatography, normal antithrombin typically elutes at a certain sodium chloride concentration. This compound and Antithrombin Glasgow have both demonstrated increased affinity for heparin compared to normal antithrombin. Specifically, in one study, normal antithrombin eluted at a sodium concentration of 0.78 mol/l, while this compound eluted at 0.86 mol/l and Antithrombin Glasgow at 0.92 mol/l.

Antithrombin VariantReactive Site MutationHeparin Affinity (NaCl elution concentration)
Normal AT-0.78 mol/l
This compoundArg393Pro0.86 mol/l
Antithrombin GlasgowArg393His0.92 mol/l

Despite the increased heparin affinity, the functional consequence of these reactive site mutations is impaired inhibition of target proteases. Antithrombin Glasgow, for instance, has been shown to have no thrombin inhibitory activity. This compound also exhibits significantly impaired functional activity due to the disruption of the reactive site. These variants are often cleaved by thrombin in a substrate-like manner rather than forming a stable inhibitory complex nih.gov.

Distinguishing this compound from Heparin-Binding Site Variants

This compound, as a Type II RS variant, is distinguished from Type II HBS variants based on the location of the genetic mutation and the functional defect observed nih.govnih.govnih.govnih.gov. Type II HBS deficiencies are caused by mutations affecting the heparin-binding domain of antithrombin, which impair the molecule's ability to bind to heparin or heparan sulfate (B86663) nih.govnih.govnih.gov. This leads to decreased antithrombin activity primarily in the presence of heparin, while the activity in the absence of heparin may be near normal nih.govnih.gov.

In contrast, Type II RS variants like this compound have mutations in the reactive site loop, which directly affects the interaction with target proteases. Consequently, these variants exhibit reduced inhibitory activity against thrombin and factor Xa, often regardless of the presence of heparin nih.govnih.govnih.gov. Functional assays can help differentiate these subtypes: Type II HBS variants show a significant discrepancy between heparin-dependent and progressive (heparin-independent) antithrombin activity, whereas Type II RS variants typically show reduced activity in both types of assays, or a more pronounced defect in protease inhibition even with heparin present nih.govnih.govnih.gov. The molecular analysis confirming the Arg393Pro mutation in the reactive site loop definitively classifies this compound as a reactive site variant.

Comparative Functional Deficiencies Across Type II Antithrombin Variants

Type II antithrombin variants exhibit a range of functional deficiencies depending on the location and nature of the mutation nih.govnih.govnih.gov.

Reactive Site (RS) Variants: Mutations in the reactive site, such as Arg393Pro (Pescara) and Arg393His (Glasgow), primarily impair the ability of antithrombin to inhibit its target proteases (thrombin, factor Xa, etc.). This is often due to altered interaction with the protease active site or instability of the inhibitory complex, sometimes leading to substrate-like cleavage of the antithrombin molecule nih.gov. Despite potentially increased heparin affinity in some RS variants like Pescara and Glasgow, the critical defect lies in protease inactivation.

Heparin-Binding Site (HBS) Variants: Mutations in the heparin-binding domain disrupt the allosteric activation of antithrombin by heparin and heparan sulfate nih.govnih.gov. This results in significantly reduced acceleration of protease inhibition in the presence of heparin, which is the primary mechanism by which antithrombin exerts its anticoagulant effect in vivo nih.govnih.gov. The intrinsic, slow inhibitory activity of antithrombin in the absence of heparin may be less affected nih.govnih.gov.

Pleiotropic Effect (PE) Variants: Some mutations can have pleiotropic effects, impacting both the reactive site and the heparin-binding site, or affecting protein synthesis, stability, and function in complex ways nih.govnih.gov. These variants may show characteristics of both RS and HBS deficiencies.

Genotype-Phenotype Correlations Across Diverse Antithrombin Mutations

Inherited antithrombin deficiency is an autosomal dominant disorder caused by mutations in the SERPINC1 gene. A wide variety of mutations have been identified, including point mutations, small insertions, and deletions. While severe mutations such as nonsense, frameshift, and large deletions are often associated with Type I deficiency (due to impaired protein synthesis or stability), missense mutations can result in either Type I or Type II deficiency, depending on their impact on protein folding, function, or secretion.

For Type II deficiencies, the location of the missense mutation within the reactive site or heparin-binding domain dictates the functional subtype (RS or HBS) nih.govnih.gov. However, the correlation between a specific genotype and the clinical phenotype (severity and frequency of thrombosis) can be variable. While antithrombin deficiency is associated with a high risk of venous thromboembolism, the penetrance of thrombotic events can differ among individuals, even within the same family carrying the same mutation.

Factors beyond the specific mutation can influence the clinical expression, including the presence of other genetic risk factors for thrombosis and environmental factors. Studies on specific Type II HBS mutations, such as Antithrombin Budapest 3 (Leu131Phe), have shown a clear association with increased risk of both venous and arterial thrombosis, particularly in individuals homozygous for the mutation. This compound (Arg393Pro), a reactive site variant, has been identified in families with a high incidence of thrombosis, indicating its clinical significance as a thrombophilic defect. Molecular analysis and the characterization of the functional effect of the mutation can help in understanding the potential clinical implications, although predicting the exact phenotype remains challenging.

Future Directions in Antithrombin Pescara Research

Elucidation of Residual Molecular Mechanisms of Functional Impairment

While the Arg393Pro mutation in the reactive site (P1 position) is known to cause the functional defect in Antithrombin Pescara, further research is needed to fully understand the residual molecular mechanisms contributing to its impaired activity. The mutation's impact on the conformational changes required for effective protease inhibition and heparin binding, beyond the observed increased heparin affinity and elastase resistance, warrants deeper investigation. imperial.ac.uk Detailed kinetic studies are necessary to precisely quantify the interaction rates with various coagulation proteases (thrombin, factor Xa, etc.) in both the absence and presence of heparin, comparing this compound to wild-type antithrombin. Research should aim to understand how the Pro substitution at the P1 site specifically alters the stability and flexibility of the reactive site loop, impacting its insertion into the central β-sheet A upon complex formation with a target protease.

Development of Advanced Biophysical and Structural Techniques for Detailed Analysis

Advanced biophysical and structural techniques are essential for gaining a more detailed understanding of this compound. While crystallography has been instrumental in understanding serpin mechanisms, applying high-resolution structural techniques, such as X-ray crystallography or cryo-electron microscopy, to this compound could reveal the precise three-dimensional consequences of the Arg393Pro mutation on the protein's structure, particularly the reactive site loop and heparin-binding site. imperial.ac.uk Techniques like nuclear magnetic resonance (NMR) spectroscopy could provide insights into the dynamic behavior of the protein and how the mutation affects its flexibility and conformational transitions. imperial.ac.uk Surface plasmon resonance (SPR) or similar label-free biosensors could be used for detailed kinetic analysis of the interaction between this compound and its target proteases and heparin variants. These techniques can help to correlate structural alterations with the observed functional deficiencies and the altered heparin interaction.

Systems Biology Approaches to Model Coagulation System Perturbations by this compound

Systems biology approaches offer a powerful framework for understanding how the specific functional defects of this compound perturb the entire coagulation cascade. ebi.ac.ukresearchgate.net Developing computational models that incorporate the kinetic parameters and interaction profiles of this compound can simulate its impact on thrombin generation and fibrin (B1330869) formation under various physiological and pathological conditions. ebi.ac.ukresearchgate.net These models can help predict the thrombotic risk associated with this compound deficiency at a systems level, taking into account the complex interplay between procoagulant and anticoagulant factors. ebi.ac.uk Such models can also be used to explore the potential effectiveness of different therapeutic interventions in normalizing coagulation in the presence of this specific variant. Future research should focus on refining these models with detailed data specific to this compound to improve their predictive accuracy.

Exploration of Novel Therapeutic Strategies Targeting Specific Functional Defects of this compound

Given the unique functional characteristics of this compound, including its altered interaction with heparin and resistance to cleavage, future therapeutic strategies should explore approaches specifically targeting these defects. While antithrombin concentrate supplementation is a general approach for antithrombin deficiency, novel strategies could involve modified heparins or synthetic mimetics designed to optimize interaction with the this compound variant. researchgate.netnih.gov Research into small molecules or other agents that can allosterically modulate the conformation of this compound to improve its inhibitory activity or restore normal reactive site loop dynamics represents another potential avenue. nih.gov Furthermore, gene therapy approaches aimed at correcting the underlying SERPINC1 mutation or strategies utilizing RNA interference (RNAi) to reduce the expression of the defective protein while potentially increasing the expression of functional antithrombin from the unaffected allele could be explored, although these are in earlier stages of research for thrombotic disorders. researchgate.net Identifying specific patient populations who would benefit most from targeted therapies based on their specific antithrombin variant, such as Pescara, is a key future direction. researchgate.net

Q & A

Basic Research Questions

Q. What molecular techniques are recommended for identifying the Arg393Pro mutation in antithrombin Pescara?

  • Methodology : Use polymerase chain reaction (PCR) to amplify the SERPINC1 gene region containing codon 393. Follow with Sanger sequencing to detect the CGT-to-CCT substitution. Functional validation can include thrombin inhibition assays to confirm reduced activity compared to wild-type antithrombin .

Q. How does the Arg393Pro substitution alter antithrombin’s structural dynamics?

  • Methodology : Employ X-ray crystallography to compare the tertiary structure of wild-type antithrombin and the Pescara variant. Focus on the reactive site loop (RSL) conformation, where the substitution destabilizes the serpin-protease interaction. Molecular dynamics simulations can further analyze conformational flexibility over time .

Q. What functional assays are critical for assessing this compound’s inhibitory activity?

  • Methodology : Perform anti-factor Xa and anti-thrombin activity assays using chromogenic substrates. Normalize results to antithrombin antigen levels (via ELISA) to distinguish between type I and type II deficiencies. Include heparin cofactor activity tests to evaluate heparin-binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biochemical data when studying antithrombin variants like Pescara?

  • Methodology : Standardize assay conditions (e.g., pH, temperature, heparin concentration) to minimize variability. For example, plasma cholesterol levels in antithrombin anticoagulants remain stable at 25°C but fluctuate under extreme temperatures (−18°C or 50°C), necessitating strict temperature control . Use multivariate regression to isolate confounding factors, such as coexisting thrombophilic mutations .

Q. What experimental designs are optimal for studying the functional consequences of this compound in vivo?

  • Methodology : Develop transgenic murine models expressing the Arg393Pro mutation. Compare thrombosis risk (e.g., via FeCl3-induced carotid injury) between mutant and wild-type cohorts. Measure thrombin-antithrombin (TAT) complex levels to quantify inhibitory efficiency .

Q. How can meta-analyses address heterogeneity in studies linking this compound to clinical outcomes?

  • Methodology : Apply PRISMA guidelines to systematically review cohort and case-control studies. Stratify data by stroke subtype (e.g., cardioembolic vs. lacunar) and phase (acute, subacute, chronic). Use the Newcastle-Ottawa Scale to assess study quality and random-effects models to account for between-study variance .

Q. What strategies improve recombinant expression of this compound for functional studies?

  • Methodology : Optimize fermentation conditions (e.g., pH, carbon source) using statistical designs like Plackett-Burman and Central Composite Design. For Saccharomyces cerevisiae systems, monitor glycosylation patterns via SDS-PAGE to ensure proper post-translational modification .

Q. How do computational approaches enhance understanding of this compound’s pathogenic mechanism?

  • Methodology : Perform in silico mutagenesis to predict structural destabilization caused by Arg393Pro. Use tools like FoldX or Rosetta to calculate free energy changes (ΔΔG). Validate predictions with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent accessibility shifts .

Methodological Notes

  • Data Interpretation : Always correlate genetic findings (e.g., SERPINC1 mutations) with functional and clinical phenotypes to distinguish pathogenic variants from benign polymorphisms .
  • Statistical Rigor : For cohort studies, ensure adequate power analysis and adjust for covariates (e.g., age, comorbidities) using linear regression models .
  • Reproducibility : Deposit crystallography data in the Protein Data Bank (PDB) and share raw sequencing files via public repositories like NCBI’s SRA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.